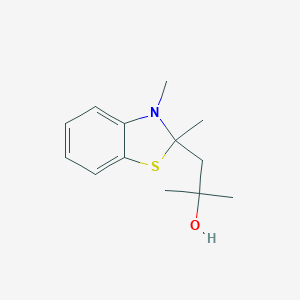

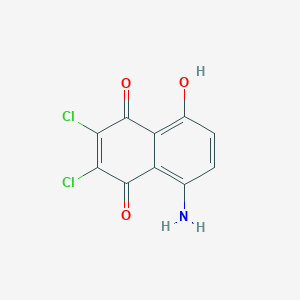

![molecular formula C21H18Si B044930 4-[2-(Trimethylsilyl)ethynyl]pyrene CAS No. 600168-40-9](/img/structure/B44930.png)

4-[2-(Trimethylsilyl)ethynyl]pyrene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-[2-(Trimethylsilyl)ethynyl]pyrene and related compounds involves several key methodologies, including polymerization and cross-coupling reactions. Polymers with pendant pyrenyl groups, such as poly(1-(trimethylsilanylethynyl)pyrene), are synthesized using W and Ta catalysts, showing high thermal stability and unique optical properties due to molecular interactions between pyrene units (Rivera et al., 2002). Additionally, anionic polymerization techniques have been employed for the synthesis of well-defined polyacetylenes and poly(4-(3'-butynyl)styrene) using 4-(4'-trimethylsilyl-3'-butynyl)styrene as a monomer, yielding polymers with controlled molecular structures (Ishizone et al., 1996).

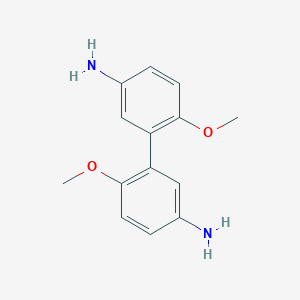

Molecular Structure Analysis

The molecular structure of 4-[2-(Trimethylsilyl)ethynyl]pyrene derivatives significantly affects their physical and chemical properties. Studies on tetra substituted pyrene derivatives, including tetraethynylpyrene and its trimethylsilyl version, reveal the importance of symmetry, solvent sensitivity, and fluorescence properties, indicating a strong S0–S1 transition and high fluorescence quantum yield (Shyamala et al., 2006).

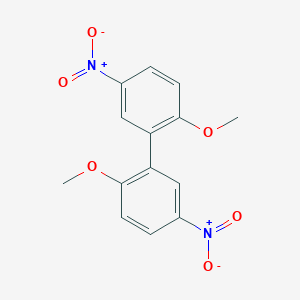

Chemical Reactions and Properties

Chemodosimeter sensors based on pyrene derivatives with trimethylsilylethynyl groups demonstrate high sensitivity and selectivity towards fluoride ions, showcasing the compound's potential in sensor applications. The interaction with fluoride ions leads to a noticeable change in absorption and fluorescent spectra, highlighting the chemical reactivity of these derivatives (Lu et al., 2011).

Physical Properties Analysis

The synthesis and study of pyrene derivatives substituted with trimethylsilyl and trimethylsilylethynyl groups have shown that these modifications can significantly influence the solid-state emission properties, making them suitable for optoelectronic applications. The introduction of these groups leads to materials with notable photoluminescence, demonstrating the impact of molecular structure on physical properties (Wang et al., 2013).

Chemical Properties Analysis

The chemical properties of 4-[2-(Trimethylsilyl)ethynyl]pyrene derivatives, such as reactivity and stability, are closely related to their structure. Studies on the acid cleavage of trimethylsilyl derivatives of pyrene indicate specific reactivity patterns, contributing to our understanding of substituent effects in desilylation reactions and highlighting the compound's stability and reactivity under various conditions (Eaborn et al., 1972).

科学的研究の応用

Biodegradation of Pyrene

Pyrene, a high molecular weight PAH, has been extensively studied for its biodegradation by various microorganisms. Bacteria, fungi, and cyanobacteria can degrade pyrene, using it as a carbon and energy source. This research is crucial for understanding the bioremediation of PAH-contaminated environments. Studies have identified specific bacterial phylotypes, degradation pathways, and principal biomarkers of pyrene metabolism, highlighting the potential for using multi-omics approaches to discover novel PAHs catabolic enzymes and pathways (Zada et al., 2021).

Pyrene Bioremediation with Mycobacterium Strains

Research on the bioremediation of pyrene using Mycobacterium strains has revealed that these bacteria can efficiently degrade pyrene, producing less toxic metabolites. This process is essential for mitigating the environmental impact of pyrene contamination and offers a strategy for cleaning up polluted sites. The review also discusses the degradation efficiency, formation of pyrene metabolites, and the bio-toxicity of these compounds (Qutob et al., 2022).

Environmental and Health Impacts of Styrene

Styrene, another aromatic compound, has been studied for its environmental and health impacts. While not directly related to "4-[2-(Trimethylsilyl)ethynyl]pyrene," understanding styrene's toxicology, including its acute and chronic toxicity, carcinogenicity, and effects on hepatic and extrahepatic xenobiotic-metabolizing enzymes, can provide context for the health and environmental considerations of similar compounds (Bond Ja, 1989).

将来の方向性

“4-[2-(Trimethylsilyl)ethynyl]pyrene” and solid fluorescent materials based on it can be used as sensor materials exhibiting good sensitivity and selectivity for detecting nitro-containing explosives in the vapor phase for real-time application . This suggests potential future directions in the development of new chemosensors and chemosensor-derived materials for trace probing of various explosives and explosive precursors .

特性

IUPAC Name |

trimethyl(2-pyren-4-ylethynyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Si/c1-22(2,3)13-12-17-14-18-8-4-6-15-10-11-16-7-5-9-19(17)21(16)20(15)18/h4-11,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWKVZWAXXETQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Trimethylsilyl)ethynyl]pyrene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)